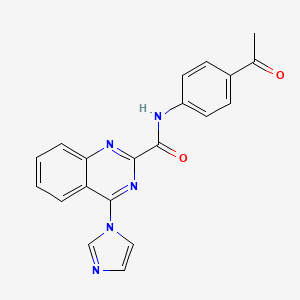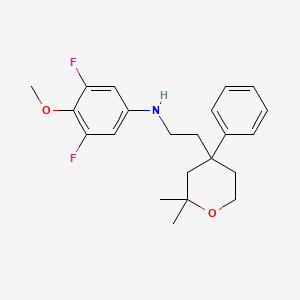
Icmt-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-11 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of isatin sulfonamide as a starting material, followed by various steps to introduce fluorine atoms and other functional groups .
Industrial Production Methods
While specific industrial production methods for Icmt-IN-11 are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The synthesis involves precise reaction conditions, including temperature control, solvent selection, and purification steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Icmt-IN-11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like dimethyl sulfoxide (DMSO) and methanol. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Applications De Recherche Scientifique
Icmt-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the post-translational modification of proteins and the role of ICMT in cellular processes.
Biology: Employed in research on cell signaling pathways, particularly those involving small GTPases and other prenylated proteins.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancers driven by mutations in the Ras protein.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting apoptosis and other cellular processes .
Mécanisme D'action
Icmt-IN-11 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. This enzyme is responsible for the carboxylmethylation of prenylated proteins, a modification essential for their proper localization and function. By inhibiting ICMT, this compound disrupts the function of these proteins, leading to alterations in cell signaling pathways and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysmethynil: Another ICMT inhibitor that has been studied for its potential in cancer therapy. .
Compound R1-11: A novel ICMT inhibitor with improved solubility compared to cysmethynil, making it a more promising candidate for therapeutic applications.
Uniqueness of Icmt-IN-11
This compound stands out due to its high potency and specificity for ICMT, as well as its favorable pharmacokinetic properties. These characteristics make it a valuable tool in both basic research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H27F2NO2 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,5-difluoro-4-methoxyaniline |
InChI |
InChI=1S/C22H27F2NO2/c1-21(2)15-22(10-12-27-21,16-7-5-4-6-8-16)9-11-25-17-13-18(23)20(26-3)19(24)14-17/h4-8,13-14,25H,9-12,15H2,1-3H3 |
Clé InChI |
MLSLMDSHOYGVCD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CCNC2=CC(=C(C(=C2)F)OC)F)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


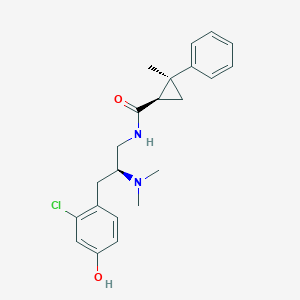
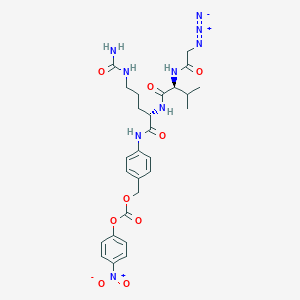
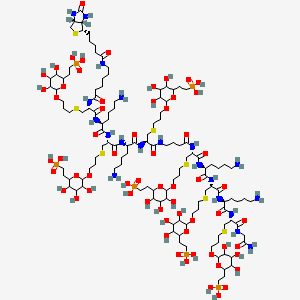


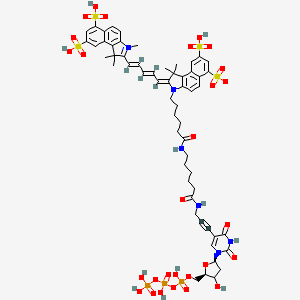
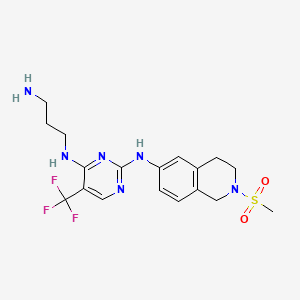



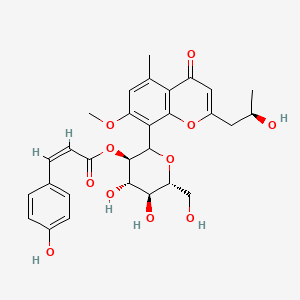

![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
